molecular formula C19H17N3NaO9S2+ B1266420 C.I. Acid Violet 12, disodium salt CAS No. 6625-46-3

C.I. Acid Violet 12, disodium salt

Cat. No.: B1266420
CAS No.: 6625-46-3
M. Wt: 518.5 g/mol
InChI Key: DTMLUJSXQVSYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C.I. Acid Violet 12, disodium salt is a useful research compound. Its molecular formula is C19H17N3NaO9S2+ and its molecular weight is 518.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Photocatalytic Degradation

C.I. Acid Violet 1, closely related to C.I. Acid Violet 12, was studied for its photocatalytic degradation using a titanium electrode coated with TiO2 and RuO2. This research demonstrated increased effectiveness in dye conversion through combined electrochemical and photochemical oxidation processes (Socha et al., 2007).

2. Decolouration of Acid Dye Effluents

Studies on the effect of inorganic salts on the decolouration of acid dye effluents by ozonation included C.I. Acid Violet 12. The research found that salt content in effluents increases decolouration time, particularly at neutral pH, and varied depending on the nature and quantity of the salt used (Muthukumar & Selvakumar, 2004).

3. Dye Aggregation Control

A study on the aggregation behavior of C.I. Basic Violet 10, which is structurally similar to C.I. Acid Violet 12, showed that its aggregation in aqueous solution can be controlled by using poly(sodium 4-styrenesulfonate). This provided insights into how dye-dye contacts can be minimized or enhanced in different concentrations (Moreno‐Villoslada et al., 2009).

4. Toxicology and Carcinogenesis Studies

Though not directly related to C.I. Acid Violet 12, studies on the toxicology and carcinogenesis of 4,4'-Diamino-2,2'-stilbenedisulfonic acid disodium salt provide valuable insights into the safety profiles of related chemical compounds used in dyes and optical brighteners (National Toxicology Program, 1992).

Safety and Hazards

The safety data sheet for a similar compound, Erioglaucine disodium salt, indicates that it may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for C.I. Acid Violet 12, disodium salt involves the condensation of 2-naphthol with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid followed by diazotization and coupling with 2-naphthol-3,6-disulfonic acid. The resulting product is then converted to the disodium salt form.", "Starting Materials": [ "2-naphthol", "4-amino-5-hydroxynaphthalene-2,7-disulfonic acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "2-naphthol-3,6-disulfonic acid", "sodium chloride" ], "Reaction": [ "2-naphthol is reacted with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid in the presence of sodium hydroxide to form a condensation product.", "The condensation product is then diazotized with sodium nitrite and hydrochloric acid to form a diazonium salt.", "The diazonium salt is then coupled with 2-naphthol-3,6-disulfonic acid in the presence of sodium hydroxide to form the desired product.", "The resulting product is then converted to the disodium salt form by treatment with sodium chloride." ] }

CAS No.

6625-46-3

Molecular Formula

C19H17N3NaO9S2+

Molecular Weight

518.5 g/mol

IUPAC Name

sodium;5-acetamido-4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C19H17N3O9S2.Na/c1-10(23)20-14-9-12(32(25,26)27)7-11-8-16(33(28,29)30)18(19(24)17(11)14)22-21-13-5-3-4-6-15(13)31-2;/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30);/q;+1

InChI Key

DTMLUJSXQVSYJS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3OC)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=CC=C3OC)S(=O)(=O)O.[Na+]

6625-46-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.